trans-4-Aminotetrahydrofuran-3-ol
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Description
Trans-4-Aminotetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
trans-4-Aminotetrahydrofuran-3-ol is a cyclic amine compound with a unique molecular structure characterized by a tetrahydrofuran ring. Its molecular formula is C₄H₉NO₂, and it has a molecular weight of approximately 103.12 g/mol. This compound has garnered attention in various fields, particularly in pharmacology and organic synthesis, due to its functional groups, which include an amino group and a hydroxyl group. These features enable this compound to participate in diverse biological activities and chemical reactions.
The synthesis of this compound can be achieved through various methods, including:
- Aldol-type reactions : Utilizing aromatic aldehydes to form the tetrahydrofuran structure.
- Biocatalysis : Employing enzymes to facilitate the functionalization of C–H bonds, leading to selective oxidations that can generate this compound as an intermediate.
These synthetic pathways are crucial for producing derivatives that may exhibit enhanced biological activity or different chemical properties, making this compound a versatile building block in organic chemistry .
Biological Activity
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
1. Pharmacological Properties
This compound has been explored for its potential pharmacological applications. Preliminary studies suggest that it may influence neurotransmission and enzyme activity due to its structural features .
2. Antimicrobial Activity
The compound has been implicated in antibiotic synthesis, contributing to the development of new antibiotics with improved efficacy and reduced resistance rates . Its structural analogs have shown promising antimicrobial properties, indicating potential applications in treating bacterial infections.
3. Anticancer Potential
This compound is being investigated for its role in the synthesis of anticancer drugs. Research aims to enhance pharmacokinetic properties while minimizing side effects through the incorporation of this compound into therapeutic agents .
4. Neuroprotective Effects
Studies have suggested that compounds similar to this compound may possess neuroprotective properties, potentially aiding recovery from conditions such as ischemic stroke by promoting neuronal plasticity .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Preliminary data indicate that it may interact with proteins and nucleic acids, influencing their structure and function. Such interactions could modulate enzymatic activity and receptor binding, impacting cellular processes crucial for therapeutic efficacy .
Case Studies
Several case studies highlight the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antibiotic Synthesis | Demonstrated effectiveness in synthesizing new antibiotic derivatives with lower resistance rates. |
Study 2 | Anticancer Research | Showed potential in improving the pharmacokinetics of anticancer drugs while reducing side effects. |
Study 3 | Neuroprotection | Investigated effects on neuronal recovery post-stroke, suggesting enhancement of neuronal plasticity mechanisms. |
Properties
IUPAC Name |
(3R,4S)-4-aminooxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVKXDYSIGDGSY-IMJSIDKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330975-13-8 |
Source
|
Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.